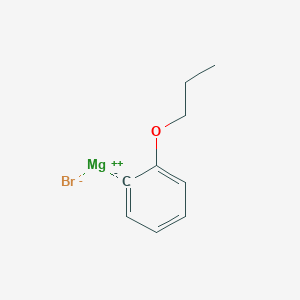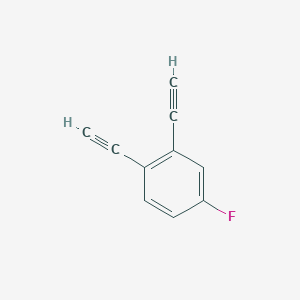
1,2-Diethynyl-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethynyl-4-fluorobenzene: is an organic compound with the molecular formula C10H5F It is a derivative of benzene, where two ethynyl groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-fluorobenzene can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 1,2-dibromo-4-fluorobenzene, is prepared by brominating 4-fluorobenzene using bromine in the presence of a catalyst.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1,2-Diethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Aromatic Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The ethynyl groups can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitronium ions in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkanes or partially reduced intermediates.
科学的研究の応用
1,2-Diethynyl-4-fluorobenzene has several applications in scientific research:
Material Science: It is used in the synthesis of conjugated polymers and organic semiconductors due to its ability to form extended π-conjugated systems.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors and detection devices.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
作用機序
The mechanism of action of 1,2-Diethynyl-4-fluorobenzene depends on the specific application and reaction it is involved in. Generally, the ethynyl groups participate in π-conjugation, which influences the electronic properties of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the formation of reactive intermediates.
類似化合物との比較
1,2-Diethynylbenzene: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.
1,4-Diethynyl-2-fluorobenzene: The ethynyl groups are positioned differently, affecting the compound’s symmetry and reactivity.
1,2-Diethynyl-3-fluorobenzene: The fluorine atom is in a different position, leading to variations in chemical behavior.
Uniqueness: 1,2-Diethynyl-4-fluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which imparts distinct electronic and steric effects. These properties make it valuable in applications requiring precise control over molecular interactions and reactivity.
特性
分子式 |
C10H5F |
|---|---|
分子量 |
144.14 g/mol |
IUPAC名 |
1,2-diethynyl-4-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-5-6-10(11)7-9(8)4-2/h1-2,5-7H |
InChIキー |
QMWJDJPKLCNOCI-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1)F)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


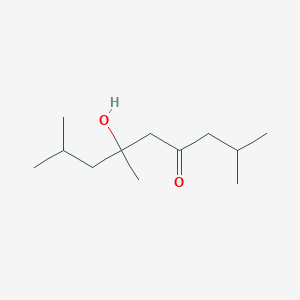

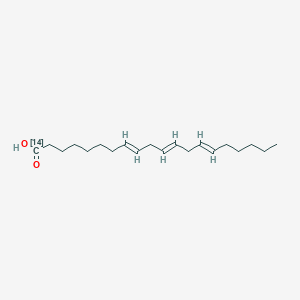
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

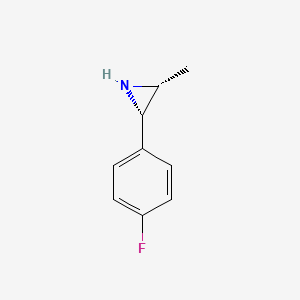
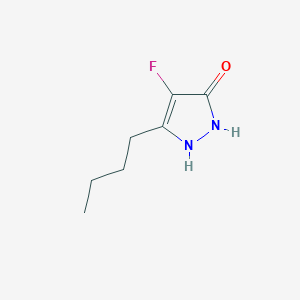
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
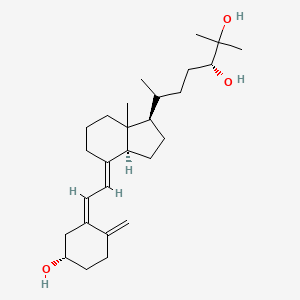
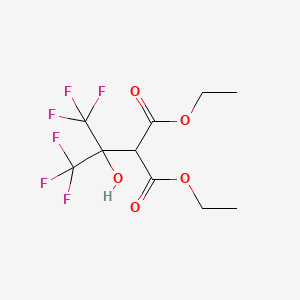
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
